

# Crystal structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.

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## Compound of Interest

**Compound Name:** N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

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An in-depth analysis of the crystal structure of **N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide** and its analogs reveals significant insights into their molecular conformation, hydrogen bonding, and crystal packing. This technical guide synthesizes crystallographic data, experimental protocols, and structural visualizations to provide a comprehensive resource for researchers, scientists, and professionals in drug development. The data presented here is primarily based on the closely related analog, (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, due to the lack of specific crystallographic information on the title compound.

## Molecular Structure and Conformation

The molecular structure of these compounds is characterized by a benzenesulfonohydrazide moiety linked to a 5-bromo-2-hydroxybenzylidene group. The molecule typically adopts an E configuration about the C=N double bond.[1][2][3][4][5] An important feature is the presence of an intramolecular O—H···N hydrogen bond, which forms a stable S(6) ring motif and influences the overall molecular conformation.[4][5][6] The dihedral angle between the two benzene rings varies depending on the specific substituents, but for the p-toluenesulfonohydrazide analog, it is a significant 86.47 (6)°.[6]

## Crystallographic Data

The crystallographic data for (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide provides a reliable model for understanding the crystal structure of the title compound.

Table 1: Crystal Data and Structure Refinement

Parameter	(E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide[6]
Empirical Formula	C <sub>14</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>3</sub> S
Formula Weight	369.23
Temperature (K)	100.0 (1)
Wavelength (Å)	0.71073 (Mo Kα)
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	15.8890 (3)
b (Å)	9.8502 (2)
c (Å)	9.8702 (2)
β (°)	105.475 (1)
Volume (Å <sup>3</sup> )	1488.78 (5)
Z	4
Density (calculated) (Mg/m <sup>3</sup> )	1.647
Absorption Coefficient (mm <sup>-1</sup> )	2.91
F(000)	744
Crystal Size (mm <sup>3</sup> )	0.45 × 0.34 × 0.31
θ range for data collection (°)	2.5 to 28.3
Reflections collected	41486
Independent reflections	7057 [R(int) = 0.035]
Completeness to θ = 25.242°	100.0 %
Data / restraints / parameters	7057 / 0 / 199
Goodness-of-fit on F <sup>2</sup>	1.06
Final R indices [I>2σ(I)]	R <sub>1</sub> = 0.028, wR <sub>2</sub> = 0.079

Parameter	(E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide[6]
R indices (all data)	$R_1 = 0.035$ , $wR_2 = 0.082$

| Largest diff. peak and hole ( $e.\text{\AA}^{-3}$ ) | 1.28 and -0.59 |

## Experimental Protocols

The synthesis and crystallization of these compounds are typically achieved through straightforward condensation reactions followed by slow evaporation.

### Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide Analogs

The general synthesis involves the condensation of 5-bromosalicylaldehyde with the corresponding benzenesulfonohydrazide in a suitable solvent, such as methanol or ethanol. The mixture is typically stirred at room temperature or refluxed for a period of time to ensure the completion of the reaction.

- Example Synthesis: 5-Bromosalicylaldehyde (0.1 mmol) and 3-hydroxybenzoic acid hydrazide (0.1 mmol) are dissolved in methanol (10 ml). The mixture is stirred at room temperature, and single crystals suitable for X-ray diffraction form from the solution after several days.[7]

## Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

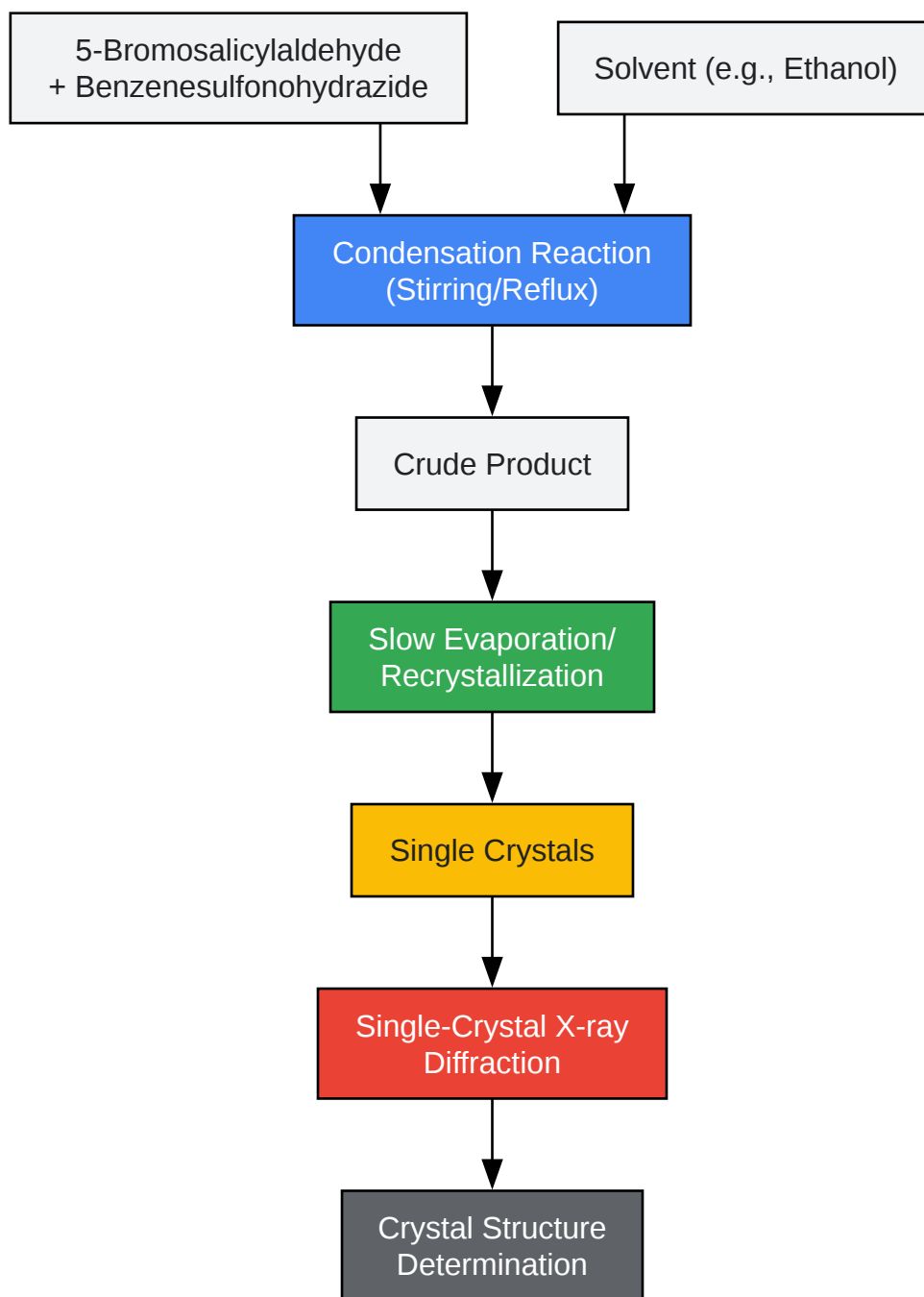
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] X-ray diffraction data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo  $K\alpha$ ).[6]
- Data Reduction: The collected diffraction images are processed to yield a set of indexed reflections with their corresponding intensities. An absorption correction is applied to account

for the attenuation of X-rays by the crystal.[6]

- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.  
[6]

## Visualizations

The following diagrams illustrate the synthesis and analysis workflow for the crystal structure determination.



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Caption: Synthetic and Crystallographic Workflow.



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Caption: X-ray Diffraction Data Analysis Pipeline.

## Intermolecular Interactions and Crystal Packing

The crystal packing of these sulfonohydrazide derivatives is primarily governed by a network of intermolecular hydrogen bonds. In the case of (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, intermolecular N—H $\cdots$ O and C—H $\cdots$ O interactions link neighboring molecules to form one-dimensional chains along the c-axis.[6] The crystal structure is further stabilized by C—H $\cdots$ Br and  $\pi\cdots\pi$  stacking interactions.[6] These non-covalent interactions play a crucial role in determining the overall supramolecular architecture and the physicochemical properties of the solid state.

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